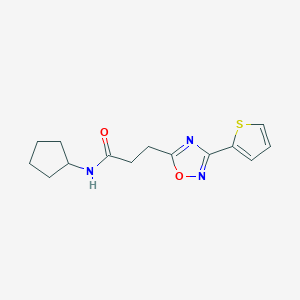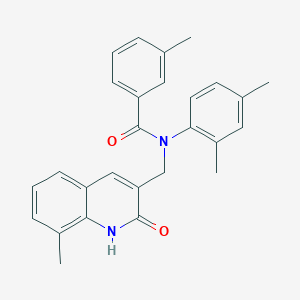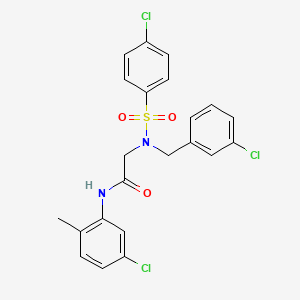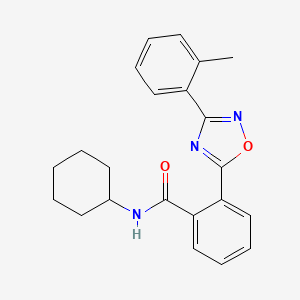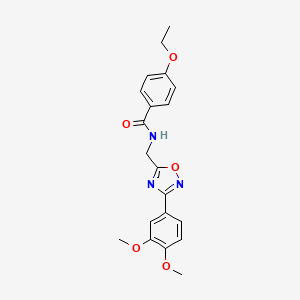
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor, which means it can block the activity of the γ-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of amyloid plaques in the brain. The inhibition of γ-secretase activity by DAPT has been shown to reduce the production of amyloid-beta peptides, which are the main components of amyloid plaques.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of γ-secretase activity. γ-secretase is a transmembrane protein complex that cleaves various type I transmembrane proteins, including APP and Notch. The cleavage of APP by γ-secretase results in the production of amyloid-beta peptides, which can aggregate to form amyloid plaques. The inhibition of γ-secretase activity by this compound prevents the cleavage of APP and reduces the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta peptides and prevent the formation of amyloid plaques. In the context of cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the Notch signaling pathway. However, the use of this compound in cancer therapy is still in the experimental stage and requires further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments include its specificity for γ-secretase inhibition and its ability to reduce the production of amyloid-beta peptides. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments and to follow proper safety procedures.
Zukünftige Richtungen
There are several future directions for the use of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in scientific research. One direction is to study the effects of γ-secretase inhibition on other biological processes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Another direction is to develop more potent and selective γ-secretase inhibitors that can be used in clinical trials for Alzheimer's disease and other neurological disorders. Additionally, the use of this compound in cancer therapy requires further research to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis method of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of 2,4-dichlorobenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of piperidine and triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to be effective in reducing the production of amyloid-beta peptides in vitro and in vivo. This compound has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. In addition, this compound has been used to study the effects of γ-secretase inhibition on cancer cells, as some cancer cells rely on the Notch signaling pathway for their survival.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-2-1-14(18(21)11-15)12-23-19(25)13-7-9-24(10-8-13)28(26,27)17-5-3-16(22)4-6-17/h1-6,11,13H,7-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSSFIKVIAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

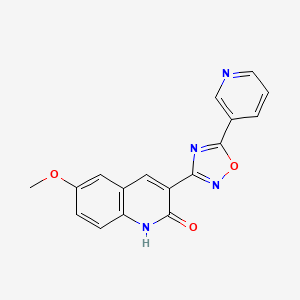
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
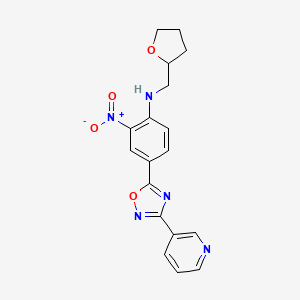
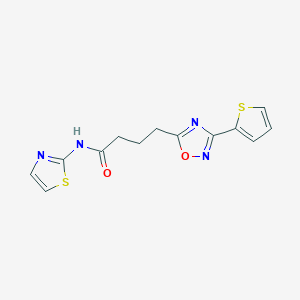
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

